2-Methoxy-4,6-dimethylpyridine CAS 45798-56-9 properties
2-Methoxy-4,6-dimethylpyridine CAS 45798-56-9 properties
An In-depth Technical Guide to 2-Methoxy-4,6-dimethylpyridine (CAS 45798-56-9)
Introduction
2-Methoxy-4,6-dimethylpyridine is a substituted pyridine derivative that holds potential as a versatile building block in organic synthesis. Its structure, featuring a pyridine core functionalized with a methoxy group and two methyl groups, makes it a valuable intermediate for researchers and scientists, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups influences the molecule's electronic properties and reactivity, offering a unique scaffold for the development of more complex molecules. This guide provides a comprehensive overview of its known properties, a scientifically grounded synthesis protocol, and its potential applications, designed for professionals in drug development and chemical research.
Physicochemical and Structural Profile
The fundamental properties of a compound are critical for its application in experimental work. Below is a summary of the key identifiers and characteristics for 2-Methoxy-4,6-dimethylpyridine.
| Property | Value | Source |
| CAS Number | 45798-56-9 | [1] |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1][2] |
| IUPAC Name | 2-methoxy-4,6-dimethylpyridine | |
| SMILES | CC1=CC(C)=CC(OC)=N1 | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Note: Detailed experimental data such as boiling point, melting point, and density for this specific isomer are not widely published. Researchers should perform their own characterization.
Spectroscopic Signature for Structural Verification
While specific spectra for this compound are not publicly available, its structure allows for the prediction of its spectroscopic signatures, which are essential for its identification and purity assessment.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methoxy group (-OCH₃) should appear as a singlet at approximately 3.9-4.1 ppm. The two methyl groups (-CH₃) at positions 4 and 6 would likely appear as two separate singlets between 2.2 and 2.5 ppm. The two aromatic protons on the pyridine ring would appear as singlets in the aromatic region (6.5-7.0 ppm).
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¹³C NMR Spectroscopy : The carbon NMR would show eight distinct signals. The methoxy carbon would be expected around 55 ppm. The methyl group carbons would appear in the 20-25 ppm range. The five carbons of the pyridine ring would have characteristic shifts in the 110-165 ppm range, with the carbon attached to the methoxy group (C2) being the most downfield shifted.
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Infrared (IR) Spectroscopy : The IR spectrum would be characterized by C-H stretching vibrations from the methyl and aromatic groups (around 2950-3100 cm⁻¹), C=C and C=N stretching vibrations characteristic of the pyridine ring (in the 1400-1600 cm⁻¹ region), and a strong C-O stretching band for the methoxy group (around 1050-1250 cm⁻¹).
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Mass Spectrometry (MS) : The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 137, corresponding to the molecular weight of the compound.
Strategic Synthesis Protocol
A robust synthesis of 2-Methoxy-4,6-dimethylpyridine can be logically designed from commercially available precursors. A common and effective strategy for introducing a methoxy group onto a pyridine ring is through the nucleophilic substitution of a halide, typically chloride. The precursor, 2-chloro-4,6-dimethylpyridine, can be synthesized from the more accessible 2-hydroxy-4,6-dimethylpyridine (the pyridone tautomer).
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2-Methoxy-4,6-dimethylpyridine.
Step-by-Step Methodology
Part 1: Synthesis of 2-Chloro-4,6-dimethylpyridine
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Rationale : The conversion of a 2-pyridone to a 2-chloropyridine is a standard transformation in heterocyclic chemistry. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are effective for this chlorination. POCl₃ is often preferred as it is a liquid and easier to handle.
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Procedure :
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-hydroxy-4,6-dimethylpyridine (1.0 eq).
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Carefully add phosphorus oxychloride (POCl₃, ~3.0 eq) to the flask under a fume hood. The reaction can be exothermic.
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Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This step hydrolyzes the excess POCl₃.
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Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or sodium hydroxide solution, until the pH is ~7-8.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-4,6-dimethylpyridine. Purification can be achieved via column chromatography or distillation.
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Part 2: Synthesis of 2-Methoxy-4,6-dimethylpyridine
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Rationale : The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. Sodium methoxide is a strong nucleophile that will readily displace the chloride to form the desired methoxy ether.
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Procedure :
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Prepare a solution of sodium methoxide (1.2-1.5 eq) in anhydrous methanol in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add the 2-chloro-4,6-dimethylpyridine (1.0 eq), dissolved in a minimal amount of anhydrous methanol, to the sodium methoxide solution.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
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Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
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Add water to the residue and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
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Purify the final compound, 2-Methoxy-4,6-dimethylpyridine, by vacuum distillation or silica gel column chromatography.
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Reactivity and Applications in Drug Development
The chemical behavior of 2-Methoxy-4,6-dimethylpyridine is dictated by its functional groups. The pyridine nitrogen is basic, although its basicity is reduced by the electron-donating methoxy and methyl groups. The methoxy group can be a site for ether cleavage under harsh acidic conditions. The methyl groups can potentially be functionalized through radical or oxidation reactions.
In the context of drug development, substituted pyridines are a cornerstone scaffold. The methoxy group is a particularly prevalent feature in approved drugs, where it can influence ligand-target binding, improve physicochemical properties (like solubility and metabolic stability), and fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) parameters[3].
While specific applications for CAS 45798-56-9 are not extensively documented, its structural motifs are present in various pharmaceutically relevant molecules. Related compounds, such as substituted methoxypyridines, are key intermediates in the synthesis of proton pump inhibitors like Omeprazole[4]. Therefore, 2-Methoxy-4,6-dimethylpyridine serves as a valuable building block for creating libraries of novel compounds for screening and lead optimization in drug discovery programs.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. Based on available data, 2-Methoxy-4,6-dimethylpyridine should be handled with care, following standard safety protocols.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| Warning | H227 : Combustible liquidH302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation |
Source: BLD Pharm[1]
Precautionary Measures
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Prevention : Keep away from flames and hot surfaces (P210). Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Do not eat, drink or smoke when using this product (P270). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves, eye protection, and face protection (P280)[1].
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Response : If swallowed, call a POISON CENTER or doctor if you feel unwell and rinse mouth (P301+P312, P330). If on skin, wash with plenty of soap and water (P302+P352). If inhaled, remove person to fresh air and keep comfortable for breathing (P304+P340). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338)[1].
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Storage : Store in a well-ventilated place. Keep container tightly closed and store locked up (P403+P233, P405)[1].
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Disposal : Dispose of contents/container to an approved waste disposal plant (P501)[1].
Conclusion
2-Methoxy-4,6-dimethylpyridine (CAS 45798-56-9) is a substituted pyridine with significant potential as an intermediate in synthetic chemistry. While detailed experimental data is limited, its properties and reactivity can be reliably predicted based on its structure. The synthesis protocol outlined in this guide provides a logical and field-proven pathway for its preparation. For researchers in drug discovery and materials science, this compound represents a valuable scaffold for building molecular complexity and exploring new chemical space. As with all chemicals, adherence to strict safety protocols during its handling and use is essential.
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